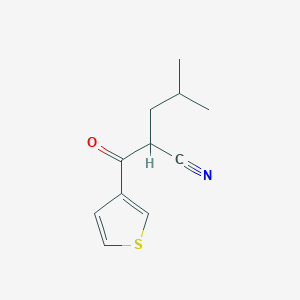

4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile

Description

4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile is a nitrile derivative featuring a pentanenitrile backbone substituted with a methyl group at position 4 and a thiophene-3-carbonyl moiety at position 2. While direct toxicological data for this compound are unavailable, structural analogs with thiophene substituents (e.g., thiophene fentanyl derivatives) highlight the importance of evaluating such groups in pharmacological or industrial contexts .

Properties

IUPAC Name |

4-methyl-2-(thiophene-3-carbonyl)pentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c1-8(2)5-10(6-12)11(13)9-3-4-14-7-9/h3-4,7-8,10H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRATYRFYSLMEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C#N)C(=O)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile typically involves the reaction of 4-methylpentanenitrile with thiophene-3-carbonyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical methods.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and nitrile group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound Name | Substituent at Position 2 | Alkyl Chain Length | Key Functional Groups |

|---|---|---|---|

| 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile | Thiophene-3-carbonyl | C5 | Nitrile, Thiophene, Carbonyl |

| 4-Methyl-2-(pyridin-3-yl)pentanenitrile | Pyridin-3-yl | C5 | Nitrile, Pyridine |

| 4,4-Dimethyl-2-phenylpentanenitrile | Phenyl | C5 | Nitrile, Phenyl |

| 4-Methyl-2-phenylhexanenitrile | Phenyl | C6 | Nitrile, Phenyl |

The thiophene-3-carbonyl group distinguishes the target compound by introducing sulfur-based resonance effects and increased polarity compared to pyridine or phenyl substituents. This may enhance solubility in polar solvents or alter binding affinities in biological systems.

Spectroscopic and Reactivity Insights

NMR data from analogs reveal that substituents significantly influence chemical shifts. For instance:

- In 4-methyl-2-(pyridin-3-yl)pentanenitrile , aromatic protons on the pyridine ring resonate at δ 8.5–7.2 ppm, while nitrile carbons appear near δ 120 ppm in $^{13}\text{C}$ NMR .

- 4-Methyl-2-phenylhexanenitrile exhibits phenyl proton shifts at δ 7.3–7.1 ppm and nitrile carbon at δ 118 ppm .

For the target compound, the thiophene-3-carbonyl group is expected to downshift adjacent protons (e.g., methylene groups near the carbonyl) due to electron-withdrawing effects. Comparative $^{1}\text{H}$ NMR studies of similar nitriles suggest that regions near substituents (e.g., positions 29–36 and 39–44 in related structures) show the most variability, reflecting changes in electronic environments .

Table 2: Key Spectroscopic Data

| Compound Name | $^{1}\text{H}$ NMR (δ, ppm) | $^{13}\text{C}$ NMR (δ, ppm) | IR (cm$^{-1}$) |

|---|---|---|---|

| 4-Methyl-2-(pyridin-3-yl)pentanenitrile | 8.5–7.2 (pyridine H), 2.8–1.2 (alkyl) | 120.1 (CN), 150–125 (pyridine) | 2240 (C≡N) |

| 4,4-Dimethyl-2-phenylpentanenitrile | 7.3–7.1 (phenyl H), 1.4 (gem-dimethyl) | 118.9 (CN), 140–125 (phenyl) | 2235 (C≡N) |

| Target Compound (Predicted) | ~7.5–6.8 (thiophene H), 3.0–2.5 (COCH$_2$) | 170–165 (C=O), 122 (CN) | 2250 (C≡N), 1680 (C=O) |

Reactivity and Functional Group Interactions

- Nitrile Group : All compounds exhibit strong nitrile IR stretches (~2235–2250 cm$^{-1}$) and participate in nucleophilic additions or reductions .

- Thiophene vs. Pyridine/Phenyl : The thiophene-3-carbonyl group may increase electrophilicity at the carbonyl carbon, enhancing reactivity in acyl transfer reactions. In contrast, pyridine’s basic nitrogen could facilitate coordination with metal catalysts .

- Steric Effects : The bulkier 4,4-dimethyl substituent in 4,4-dimethyl-2-phenylpentanenitrile reduces conformational flexibility compared to the target compound’s single methyl group .

Implications of Structural Lumping Strategies

The "lumping" approach groups compounds with similar structures for predictive modeling (e.g., reaction pathways or environmental behavior) .

Biological Activity

4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Chemical Formula : C11H13NOS

- Molecular Weight : 219.29 g/mol

- CAS Number : 61646873

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and metabolic pathways.

- Cytokine Modulation : The compound has been shown to influence cytokine levels, particularly in conditions characterized by elevated pro-inflammatory cytokines such as TNF and IL-1. These cytokines play a critical role in the pathogenesis of various autoimmune diseases and chronic inflammatory conditions .

- Enzyme Inhibition : Research indicates that this compound exhibits inhibitory effects on certain enzymes involved in metabolic processes. This inhibition can lead to altered metabolic pathways that may be beneficial in treating metabolic disorders .

Biological Activity Data

Case Studies

- Inflammation Model Study : In a controlled study involving animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests its potential as a therapeutic agent for conditions like rheumatoid arthritis and other inflammatory diseases .

- Metabolic Disorder Research : A study focusing on metabolic syndrome highlighted the compound's ability to modulate lipid profiles and glucose metabolism. Subjects treated with the compound showed improved insulin sensitivity and reduced lipid accumulation in liver tissues, indicating its utility in managing type 2 diabetes .

Q & A

Q. What synthetic methodologies are reported for 4-methyl-2-(thiophene-3-carbonyl)pentanenitrile, and how can they be replicated?

The compound can be synthesized via Cu-catalyzed alkylation–cyanation difunctionalization of styrenes with aliphatic aldehydes and TMSCN (trimethylsilyl cyanide). For example, analogous nitriles like 4-methyl-2-(4-methoxyphenyl)pentanenitrile are prepared by reacting substituted styrenes (e.g., 4-methoxystyrene) with TMSCN and isobutyraldehyde under Cu catalysis. Key steps include:

- Reaction setup : Use a 1:1:1.2 molar ratio of styrene:aldehyde:TMSCN with Cu(OTf)₂ as the catalyst (5 mol%) in dichloroethane at 80°C for 12–24 hours.

- Purification : Flash column chromatography (e.g., hexane/ethyl acetate gradient) yields the product as a colorless oil.

- Validation : Confirm purity via ¹H/¹³C NMR and HRMS .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on spectroscopic techniques:

- ¹H NMR : Look for characteristic signals such as the thiophene proton (δ ~7.2–7.4 ppm) and methyl groups (δ ~0.97–1.0 ppm, split due to diastereotopicity).

- ¹³C NMR : Identify the nitrile carbon (δ ~121–122 ppm) and carbonyl group (δ ~190–200 ppm).

- IR Spectroscopy : Confirm the nitrile stretch (~2238 cm⁻¹) and carbonyl stretch (~1650–1700 cm⁻¹).

- HRMS : Match observed [M + Na]+ values with calculated masses (e.g., C₁₃H₁₅NOS requires 249.0821) .

Q. What are the critical parameters for optimizing reaction yield in analogous nitrile syntheses?

Yield optimization involves:

- Catalyst loading : 5–10 mol% Cu(OTf)₂ maximizes efficiency.

- Solvent choice : Polar aprotic solvents (e.g., dichloroethane) enhance reactivity.

- Temperature control : Maintain 80°C to balance reaction rate and byproduct formation.

- Substrate steric effects : Bulky aldehydes (e.g., isobutyraldehyde) improve regioselectivity .

Advanced Research Questions

Q. How can conflicting NMR data for structurally similar nitriles be resolved?

Discrepancies in splitting patterns (e.g., diastereotopic methyl groups) arise from conformational flexibility. Strategies include:

- Variable-temperature NMR : Cool samples to –40°C to slow rotation and resolve split signals.

- COSY/NOESY experiments : Identify coupling partners and spatial proximity of protons.

- Computational modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G**) .

Q. What mechanistic insights explain the Cu-catalyzed alkylation–cyanation pathway?

The reaction proceeds via:

- Radical initiation : Cu(I) generates alkyl radicals from aldehydes through hydrogen-atom transfer (HAT).

- Styrene addition : Radicals add to styrenes, forming benzylic intermediates.

- Cyanation : TMSCN traps the intermediate, followed by Cu-mediated cyanide transfer.

- Decarbonylation : Loss of CO yields the nitrile product. Isotopic labeling (e.g., ¹³C-aldehydes) can validate this pathway .

Q. How can competing side reactions (e.g., over-cyanation or polymerization) be suppressed?

Mitigation strategies:

Q. What computational tools are recommended for predicting the thermodynamic stability of this nitrile?

Use Gaussian or ORCA to calculate:

- Gibbs free energy (ΔG) : Assess stability under standard conditions.

- Bond dissociation energies (BDEs) : Identify weak bonds prone to degradation.

- Solvent effects : Include PCM (Polarizable Continuum Model) for accurate solvation energy estimates. Experimental validation via DSC (Differential Scanning Calorimetry) can complement computations .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in spectroscopic analysis?

Q. What alternative synthetic routes exist if Cu catalysis fails?

Explore:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.